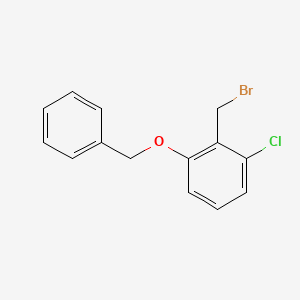
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene
概要
説明
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chloro group, and a phenylmethyl ether group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene typically involves the bromination of 1-chloro-3-[(phenylmethyl)oxy]benzene. This can be achieved through the following steps:
Starting Material: 1-chloro-3-[(phenylmethyl)oxy]benzene.
Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dechlorinated benzyl derivatives.
科学的研究の応用
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the chloro group can participate in reduction or elimination reactions. The phenylmethyl ether group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-Bromoethylbenzene: Similar in structure but lacks the chloro and phenylmethyl ether groups.
1-Chloro-3-[(phenylmethyl)oxy]benzene: Similar but lacks the bromomethyl group.
Benzyl Bromide: Contains a bromomethyl group but lacks the chloro and phenylmethyl ether groups.
Uniqueness
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is unique due to the combination of the bromomethyl, chloro, and phenylmethyl ether groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
特性
分子式 |
C14H12BrClO |
|---|---|
分子量 |
311.60 g/mol |
IUPAC名 |
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChIキー |
TWXLMFIJHULRGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















